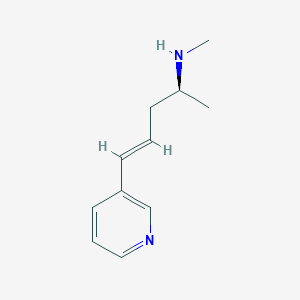
4-Penten-2-amine, N-methyl-5-(3-pyridinyl)-, (2S,4E)-
Overview
Description
4-Penten-2-amine, N-methyl-5-(3-pyridinyl)-, (2S,4E)-, also known as 4-penten-2-amine, is a chiral amine that is used in the synthesis of various compounds. It is a versatile compound that is used in a variety of scientific applications due to its unique properties. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for 4-penten-2-amine.
Scientific Research Applications
4-Penten-2-amine, N-methyl-5-(3-pyridinyl)-, (2S,4E)-mine has a variety of scientific research applications due to its unique properties. It is used as a ligand in coordination chemistry, as a catalyst in organic synthesis, and as a building block in the synthesis of other compounds. It is also used in the synthesis of pharmaceuticals and other biologically active compounds, such as peptides and peptidomimetics.
Mechanism of Action
4-Penten-2-amine, N-methyl-5-(3-pyridinyl)-, (2S,4E)-mine is a chiral amine, which means that it can bind to other molecules in different ways depending on its configuration. The amine can interact with other molecules through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. These interactions are important for the biological activity of the amine, as they can affect the binding affinity of the amine for its target molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Penten-2-amine, N-methyl-5-(3-pyridinyl)-, (2S,4E)-mine are not well understood, as it has not been extensively studied. However, it has been shown to have some activity in vitro, as it can inhibit the growth of certain bacteria and fungi. Additionally, it has been shown to have some antifungal activity in vivo.
Advantages and Limitations for Lab Experiments
The advantages of 4-Penten-2-amine, N-methyl-5-(3-pyridinyl)-, (2S,4E)-mine for lab experiments include its low cost and availability, its easy synthesis, and its chiral nature. Its chiral nature makes it useful for synthesis of chiral compounds. However, it can be difficult to obtain pure enantiomeric forms of the amine, as it is usually synthesized as a racemic mixture. Additionally, its biological activity is not well understood, so it is difficult to predict its effects in vivo.
Future Directions
The potential future directions for 4-Penten-2-amine, N-methyl-5-(3-pyridinyl)-, (2S,4E)-mine include further research into its biological activity, its potential applications in drug design, and its potential use as a catalyst in organic synthesis. Additionally, further research into the synthesis of enantiomerically pure forms of the amine could lead to more efficient and cost-effective synthesis of chiral compounds. Finally, further research into the mechanism of action of the amine could lead to a better understanding of its biological activity and potential therapeutic applications.
properties
IUPAC Name |
(E,2S)-N-methyl-5-pyridin-3-ylpent-4-en-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-10(12-2)5-3-6-11-7-4-8-13-9-11/h3-4,6-10,12H,5H2,1-2H3/b6-3+/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVJOUFGBRDCNE-YVGDHZEHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=CC1=CN=CC=C1)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C/C=C/C1=CN=CC=C1)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



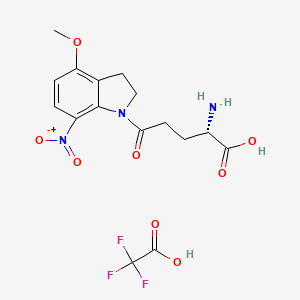
![1-(Benzo[d][1,3]dioxol-5-yl)-2-(tert-butylamino)propan-1-one,monohydrochloride](/img/structure/B3026403.png)
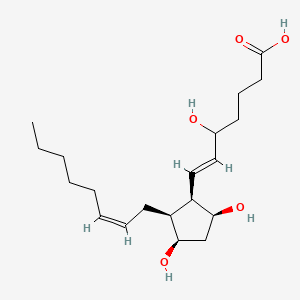
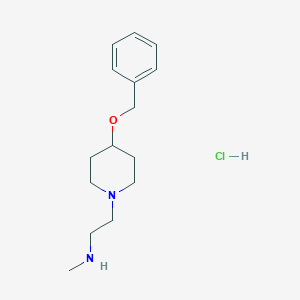
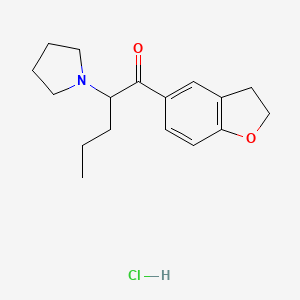
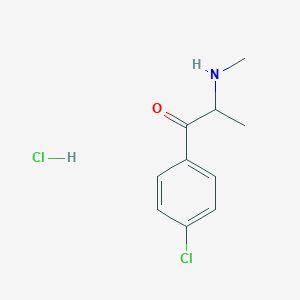
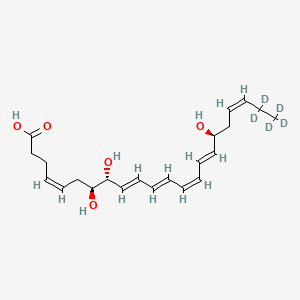





![(4S)-4-[[(2S)-2-Acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-3-(4-nitroanilino)-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B3026421.png)
